![molecular formula C10H10O3S B1299682 2-[(2-Oxopropyl)thio]benzoic acid CAS No. 336186-19-7](/img/structure/B1299682.png)

2-[(2-Oxopropyl)thio]benzoic acid

Vue d'ensemble

Description

The compound 2-[(2-Oxopropyl)thio]benzoic acid is not directly studied in the provided papers. However, similar compounds with benzoic acid derivatives and thio functionalities have been investigated for various properties and applications. For instance, thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid have been reported to exhibit antimicrobial activities against a range of pathogens, suggesting the potential of benzoic acid derivatives in medicinal chemistry . Additionally, the evaluation of 2-(2-thiophenecarboxy)benzoic acid in biological samples indicates the relevance of such compounds in pharmacokinetic studies .

Synthesis Analysis

The synthesis of related compounds involves the use of thiosalicylic acid and various reagents to introduce the thio functionality into the benzoic acid framework. For example, a series of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives were synthesized with significant stereoselectivity and improved yields, demonstrating the synthetic accessibility of such compounds .

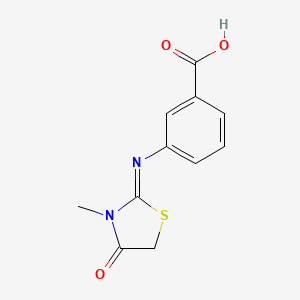

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, as seen in the study of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, where the crystal structure was determined by single-crystal X-ray diffraction . This highlights the importance of structural analysis in understanding the properties of benzoic acid derivatives.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be inferred from studies on similar compounds. For instance, the antimicrobial activity of thioureides suggests that these compounds can interact with biological targets, leading to their potential use in treating infections . The synthesis of complex benzoic acid derivatives also implies the ability of these compounds to undergo various chemical reactions to form new bonds and structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are crucial for their potential applications. The spectroscopic investigation of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid provided insights into the vibrational wavenumbers, infrared intensities, and Raman activities, which are essential for understanding the compound's behavior under different conditions . The quantitative assay of 2-(2-thiophenecarboxy)benzoic acid and its metabolites also underscores the importance of analytical methods in characterizing the physical and chemical properties of these compounds .

Applications De Recherche Scientifique

Inhibition of Glutamate Carboxypeptidase II

2-[(2-Oxopropyl)thio]benzoic acid and its derivatives have been explored for their ability to inhibit glutamate carboxypeptidase II (GCP II). These compounds, especially those with a benzyl moiety at the P1' position, showed significant inhibitory activities. For instance, 3-[(1-carboxy-4-mercaptobutyl)thio]benzoic acid was identified as a potent inhibitor, demonstrating effectiveness in the rat chronic constriction injury model of neuropathic pain (Majer et al., 2006).

Lysophosphatidic Acid Receptor Subtype Specific Agonists

Research has identified certain derivatives of 2-[(2-Oxopropyl)thio]benzoic acid as specific agonists for the LPA2 receptor subtype. These nonlipid and drug-like compounds, including GRI977143, have been characterized for their antiapoptotic actions, demonstrating potential for preventing programmed cell death in degenerative and inflammatory diseases (Kiss et al., 2012).

Antimicrobial Activity

Compounds derived from 2-[(2-Oxopropyl)thio]benzoic acid have been studied for their antimicrobial properties. These compounds showed selective and effective antimicrobial activities against various bacterial strains, including multidrug-resistant strains, suggesting their potential use in treating infections (Limban et al., 2008).

Synthesis and Characterization of Derivatives

Various derivatives of 2-[(2-Oxopropyl)thio]benzoic acid have been synthesized and characterized. These include compounds like 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid, which were synthesized with significant stereo selectivity and screened for biological activity (Chaitramallu et al., 2017).

Cancer Research

Research has explored the cytotoxic effects of positional isomers of thiophene acetyl salicylic acid esters, which include derivatives of 2-[(2-Oxopropyl)thio]benzoic acid. These studies found that the ortho-isomer, in particular, showed significant activity against colon cancer cell lines, highlighting the importance of positional isomerism in pharmacological properties (Ünver & Cantürk, 2017).

Analytical Applications

2-[(2-Oxopropyl)thio]benzoic acid derivatives have been utilized in analytical applications as well. For example, in the development of novel fluorescence probes for detecting reactive oxygen species, derivatives of benzoic acid, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, have been synthesized and applied for detecting highly reactive oxygen species in biological systems (Setsukinai et al., 2003).

Propriétés

IUPAC Name |

2-(2-oxopropylsulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFGESFKZRVPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368815 | |

| Record name | 2-[(2-oxopropyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Oxopropyl)thio]benzoic acid | |

CAS RN |

336186-19-7 | |

| Record name | 2-[(2-oxopropyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

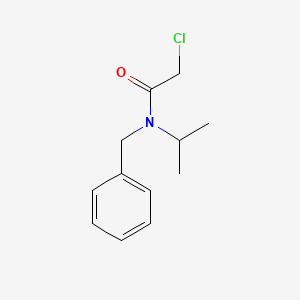

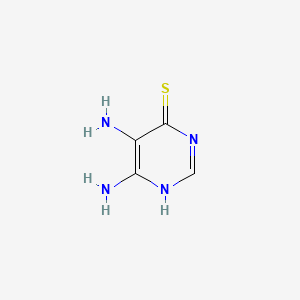

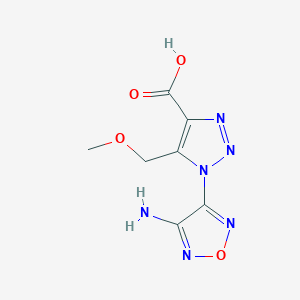

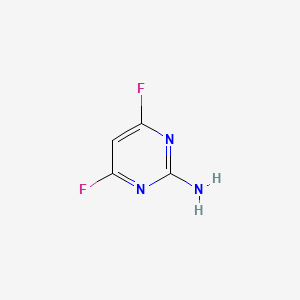

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

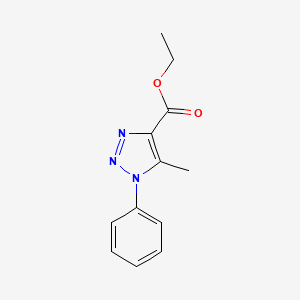

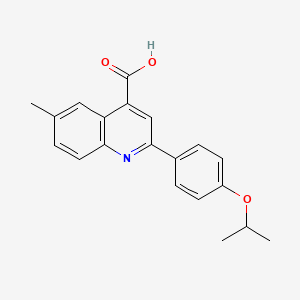

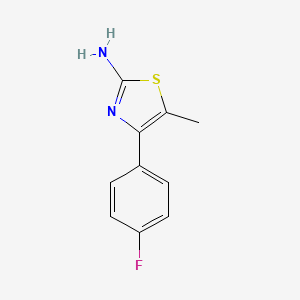

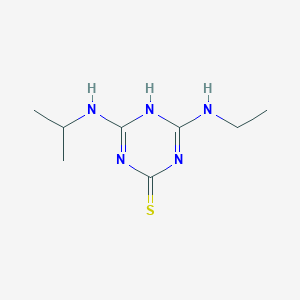

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.